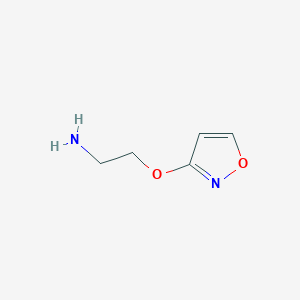![molecular formula C43H51BF4N2O2 B13529936 9-Butoxy-3-(5-{9-butoxy-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene}penta-1,3-dien-1-yl)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),2,4,6,8,10-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13529936.png)
9-Butoxy-3-(5-{9-butoxy-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene}penta-1,3-dien-1-yl)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),2,4,6,8,10-hexaen-2-ium; tetrafluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-Butoxy-3-(5-{9-butoxy-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene}penta-1,3-dien-1-yl)-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),2,4,6,8,10-hexaen-2-ium; tetrafluoroboranuide is a complex organic molecule characterized by its intricate structure and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of butoxy and butyl groups. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : The introduction of oxygen atoms into the molecule, often resulting in the formation of oxides or other oxygen-containing compounds.
- Reduction : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.
- Substitution : The replacement of one functional group with another, which can occur under specific conditions and with the use of appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
- Biology : Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical studies.
- Medicine : Explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
- Industry : Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds:
- 2-Butoxyethanol : An organic compound with a similar butoxy group, used as a solvent and in various industrial applications .
- 9-Borabicyclo[3.3.1]nonane (9-BBN) : A boron-containing compound used in organic synthesis .
Uniqueness: The uniqueness of 9-Butoxy-3-(5-{9-butoxy-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene}penta-1,3-dien-1-yl)-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),2,4,6,8,10-hexaen-2-ium; tetrafluoroboranuide lies in its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C43H51BF4N2O2 |
|---|---|
Peso molecular |
714.7 g/mol |
Nombre IUPAC |
(2E)-6-butoxy-2-[(2E,4E)-5-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)penta-2,4-dienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate |
InChI |
InChI=1S/C43H51N2O2.BF4/c1-5-9-28-44-36(32-18-16-20-34-40(46-30-11-7-3)26-24-38(44)42(32)34)22-14-13-15-23-37-33-19-17-21-35-41(47-31-12-8-4)27-25-39(43(33)35)45(37)29-10-6-2;2-1(3,4)5/h13-27H,5-12,28-31H2,1-4H3;/q+1;-1 |
Clave InChI |
NCTUSKWHDCUZCT-UHFFFAOYSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.CCCCN\1C2=C3C(=C(C=C2)OCCCC)C=CC=C3/C1=C\C=C\C=C\C4=[N+](C5=C6C4=CC=CC6=C(C=C5)OCCCC)CCCC |
SMILES canónico |
[B-](F)(F)(F)F.CCCCN1C2=C3C(=C(C=C2)OCCCC)C=CC=C3C1=CC=CC=CC4=[N+](C5=C6C4=CC=CC6=C(C=C5)OCCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13529865.png)
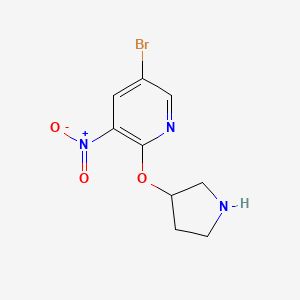

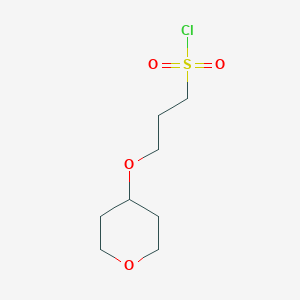
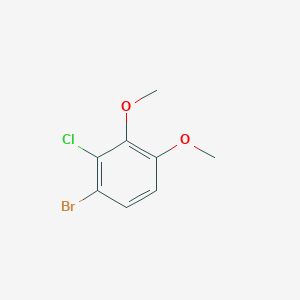
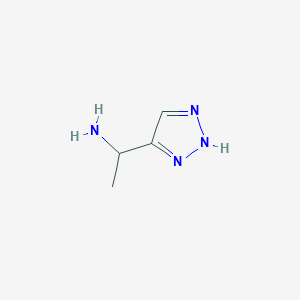
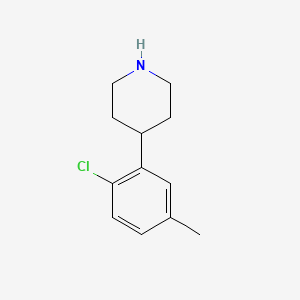

![N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride](/img/structure/B13529907.png)
![6-acetyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B13529915.png)



